UCM-13369

NPM1 mutation AML cancer stem cell

Choose UCM-13369 for mutant-selective NPM1 C+ inhibition. Unlike pan-inhibitors, it targets the C-terminal DNA-binding domain, restoring nucleolar localization and downregulating mutant pathways. Essential for dissecting NPM1 C+ AML biology with proven in vivo efficacy. Procure high-purity material for your critical assays.

Molecular Formula C25H31N3O
Molecular Weight 389.5 g/mol
Cat. No. B15138103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM-13369
Molecular FormulaC25H31N3O
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC3=C(C(C2N)CCNCC4CC4)C5=CC=CC=C5N3
InChIInChI=1S/C25H31N3O/c1-29-18-10-8-17(9-11-18)21-14-23-24(19-4-2-3-5-22(19)28-23)20(25(21)26)12-13-27-15-16-6-7-16/h2-5,8-11,16,20-21,25,27-28H,6-7,12-15,26H2,1H3/t20-,21-,25+/m1/s1
InChIKeyOTZVSBFNXXVEAU-OTPAQWSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UCM-13369: Mutant-Selective NPM1 Inhibitor for NPM1-Mutated AML Research – Technical Profile and Procurement Rationale


UCM-13369 (Compound 4b) is a synthetic small-molecule inhibitor of nucleophosmin 1 (NPM1), inspired by human microbiota metabolites and featuring a tetrahydrocarbazole chemotype [1]. It was identified through a cancer stem cell (CSC) phenotype-guided screening campaign and has been shown to selectively target the C-terminal DNA-binding domain of the NPM1 C+ mutant protein, which is a driver in approximately one-third of acute myeloid leukemia (AML) cases [1].

Why NPM1 Inhibitors Are Not Interchangeable: UCM-13369's Mutant-Specific Differentiation


NPM1 inhibitors are a heterogeneous class with varying mechanisms: pan-inhibitors like NSC348884 disrupt N-terminal oligomerization, while others (e.g., avrainvillamide) alkylate cysteine residues in the C-terminal domain without pronounced mutant selectivity [1]. In contrast, UCM-13369 preferentially recognizes the C-terminal DNA-binding domain of the NPM1 C+ mutant protein, leading to restoration of nucleolar localization and downregulation of mutant-associated pathways—a functional outcome not achieved by earlier inhibitors [2]. Substituting a generic NPM1 inhibitor for UCM-13369 therefore risks losing the mutant-selective activity and pathway-specific modulation that define its utility in NPM1 C+ AML research.

Quantitative Differentiation Evidence for UCM-13369: Head-to-Head Data vs. NPM1 WT, Healthy Cells, and Clinical Samples


Preferential Cytotoxicity in NPM1 C+ AML Cells vs. NPM1 WT Cells

In a 72-hour viability assay, UCM-13369 exhibited significantly higher potency against the NPM1 C+ mutant OCI-AML3 cell line (IC50 = 7.26 µM) compared to the NPM1 WT MOLM13 cell line (IC50 = 10.89 µM), with a p-value ≤0.01 [1]. This demonstrates mutant-selective cytotoxicity.

NPM1 mutation AML cancer stem cell cytotoxicity

Enhanced Efficacy in Primary AML Patient Cells with Therapeutic Window

In primary CD34+ hematopoietic stem/progenitor cells, UCM-13369 demonstrated a 5.8-fold lower IC50 in colony-forming unit-erythroid (CFU-E) assays for AML patients (0.30 µM) versus healthy donors (1.73 µM) [1]. Moreover, in liquid culture, the compound was 2.2-fold more potent against cells from NPM1 C+ AML patients (IC50 = 1.725 µM, n=4) than against WT NPM1 AML patients (IC50 = 3.774 µM, n=3) [1].

primary AML cells NPM1 C+ therapeutic index ex vivo

Mutant-Selective Binding Affinity and Entropically Driven Interaction

Isothermal titration calorimetry (ITC) revealed that UCM-13369 binds to the C-terminal domain of the NPM1 C+ mutant protein with a dissociation constant (KD) in the ~100 µM range, and the interaction is entropically driven [1]. In contrast, binding to the WT C-terminal domain was negligible under the same conditions [1].

NPM1 protein binding ITC mutant selectivity

Comparative Potency vs. First-Generation NPM1 Inhibitor NSC348884

The pan-NPM1 inhibitor NSC348884 exhibits IC50 values between 1.7–4.0 µM across various cancer cell lines, including OCI-AML3 [1]. UCM-13369 shows a higher absolute IC50 (7.26 µM in OCI-AML3) but, unlike NSC348884, demonstrates clear mutant selectivity (1.5-fold preference for NPM1 C+ cells) and restores nucleolar localization, a functional endpoint not reported for NSC348884 [2]. This highlights a distinct pharmacological profile.

NPM1 inhibitor NSC348884 comparative potency selectivity

Optimal Application Scenarios for UCM-13369 in AML and NPM1 Research


Elucidating NPM1 C+ Mutant-Specific Signaling Pathways

UCM-13369's mutant-selective binding and cytotoxicity make it an ideal tool for dissecting pathways uniquely activated by the NPM1 C+ mutation. Researchers can use UCM-13369 in OCI-AML3 cells (IC50 = 7.26 µM) to interrogate c-Myc downregulation and FBXW7 upregulation, as demonstrated by Western blot and confocal microscopy [1].

Ex Vivo Studies with Primary AML Patient Samples

The compound's enhanced potency against primary AML CD34+ cells (CFU-E IC50 = 0.30 µM) and NPM1 C+ patient samples (IC50 = 1.725 µM) supports its use in ex vivo drug sensitivity assays and functional studies aimed at validating NPM1 C+ as a therapeutic target in clinical specimens [1].

Preclinical In Vivo Efficacy Testing in AML Xenograft Models

With demonstrated in vivo exposure (plasma levels of 200–600 µg/L after a 25 mg/kg i.p. dose) and reduction of bone marrow tumor infiltration at 50 mg/kg in an OCI-AML3 xenograft model, UCM-13369 can be employed as a chemical probe to study NPM1 inhibition in immunocompromised mouse models of AML [1].

Comparator Studies with Pan-NPM1 and Next-Generation Inhibitors

UCM-13369 serves as a benchmark for mutant-selective NPM1 inhibition. Its profile contrasts with pan-inhibitors like NSC348884 (IC50 1.7–4.0 µM, no mutant selectivity) and can be used to evaluate the activity of optimized analogs such as UCM-19286 [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCM-13369

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.